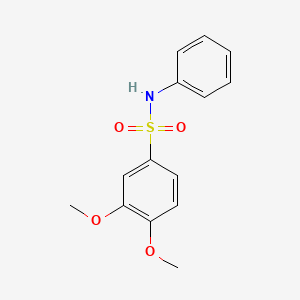

3,4-dimethoxy-N-phenylbenzenesulfonamide

Overview

Description

3,4-Dimethoxy-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H15NO4S It is characterized by the presence of two methoxy groups attached to the benzene ring and a sulfonamide group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-phenylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

3,4-Dimethoxybenzenesulfonyl chloride+AnilineBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

In Vitro Studies

Research has demonstrated that KCN1 exhibits notable anticancer activity against various cancer cell lines. In vitro studies have shown that KCN1 can inhibit the proliferation of pancreatic cancer cells through mechanisms involving cell cycle arrest and apoptosis. Specifically, assays such as MTT and BrdUrd have been utilized to assess cell viability and proliferation rates. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .

In Vivo Studies

In vivo studies further support the anticancer potential of KCN1. Animal models have been employed to evaluate the efficacy of KCN1 in reducing tumor growth in xenograft models of pancreatic cancer. For instance, systemic administration of KCN1 resulted in tumor growth inhibition of approximately 46% to 61% across different dosages (30 mg/kg and 60 mg/kg) after a treatment period . These findings suggest that KCN1 may be effective in managing tumor progression in clinical settings.

Organic Synthesis

In addition to its biological applications, KCN1 has been utilized as a building block in organic synthesis. The 3,4-dimethoxybenzyl moiety serves as a novel N-protecting group for various nitrogen-containing heterocycles, facilitating the synthesis of complex organic compounds. This versatility makes KCN1 valuable not only for drug development but also for advancing synthetic methodologies in organic chemistry.

Structural Modifications

Ongoing research aims to enhance the pharmacological properties of KCN1 through structural modifications. Such modifications could improve solubility and bioavailability, addressing challenges associated with its clinical application . The exploration of analogs with varied substituents on the phenyl ring may lead to compounds with superior therapeutic profiles.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dimethoxy-N-methyl-N-phenylbenzenesulfonamide

- 3,4-Dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide

Comparison

Compared to similar compounds, 3,4-dimethoxy-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,4-dimethoxy-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of 3,4-dimethoxybenzenesulfonyl chloride with aniline derivatives under basic conditions. Key steps include:

Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with aniline in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C.

Base Addition : Introduce triethylamine (Et₃N) or pyridine to scavenge HCl, maintaining pH > 8 to prevent side reactions.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side-product formation during sulfonylation.

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity compared to non-polar solvents.

- Catalysis : Trace DMAP (4-dimethylaminopyridine) may accelerate sulfonamide bond formation .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or acetonitrile.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and hydrogen-bonding networks .

Structural Insights :

- Dihedral Angle : The angle between the benzene rings (66.05° in related structures) influences steric interactions and binding affinity.

- Hydrogen Bonding : N–H⋯O interactions between sulfonamide NH and methoxy O stabilize the crystal lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

Methodological Answer:

Analog Synthesis : Modify substituents on (a) the phenyl ring (e.g., halogens, alkyl groups) and (b) the sulfonamide nitrogen (e.g., alkylation, acylation).

Biological Assays :

- Enzyme Inhibition : Test against carbonic anhydrase or tyrosine phosphatases using spectrophotometric assays.

- Antimicrobial Activity : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Data Contradictions :

- Discrepancies in activity between analogs may arise from crystallographic disorder or solvent effects in assays. Validate via co-crystallization or NMR titration .

Q. What analytical techniques resolve discrepancies in reported solubility and stability data for this compound?

Methodological Answer:

Solubility Profiling :

- HPLC-UV : Measure solubility in DMSO, PBS, or ethanol at 25°C.

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers.

Stability Studies :

- Forced Degradation : Expose to heat (40–60°C), light (UV), and acidic/basic conditions. Monitor via LC-MS for decomposition products.

- pH-Dependent Stability : Use potentiometric titration to determine pKa and hydrolysis rates .

Q. How can computational methods predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

Metabolism Prediction :

- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., methoxy demethylation).

- Phase II Conjugation : Predict glucuronidation/sulfation using BioTransformer.

Toxicity Profiling :

- AMES Test (in silico) : Evaluate mutagenicity with Derek Nexus.

- hERG Inhibition : Assess cardiac toxicity via molecular dynamics simulations .

Properties

IUPAC Name |

3,4-dimethoxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-13-9-8-12(10-14(13)19-2)20(16,17)15-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQXOCMYHLBICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.